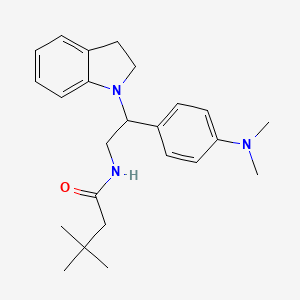![molecular formula C26H31F3N4O2 B2741794 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 922040-71-9](/img/structure/B2741794.png)
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups and structural features that are common in medicinal chemistry. These include a tetrahydroquinoline ring, a piperidine ring, and a trifluoromethylphenyl group. These features suggest that the compound may have interesting biological activity, but without specific studies, it’s hard to say for sure .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups. This complexity could potentially allow for a variety of interactions with biological targets .科学的研究の応用
Anticonvulsant Potential
Research into tetrahydroisoquinoline derivatives, including those structurally related to the compound of interest, has demonstrated promising anticonvulsant properties. For instance, Gitto et al. (2006) explored the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines, finding derivatives that showed significant anticonvulsant activity, comparable to talampanel, a noncompetitive AMPA receptor modulator in clinical trials. These findings suggest potential therapeutic applications in treating seizures and epilepsy (Gitto et al., 2006).
Platelet Antiaggregating Activity
Compounds incorporating the tetrahydroquinoline or piperidine moieties have been examined for their biological activities, including antiaggregating effects on platelets. A study by Ranise et al. (1991) on N-acyl-N-phenyl-1-pyrrolidine-, 1-piperidine-, and tetrahydroquinoline-carbothioamides showed some derivatives exhibited platelet antiaggregating activity in vitro, superior or comparable to that of acetylsalicylic acid. This points to potential cardiovascular benefits, particularly in preventing clot formation (Ranise et al., 1991).
Fluorescent Zinc Sensors
The study of bisquinoline derivatives for their fluorescent responses toward zinc ion by Mikata et al. (2009) revealed that certain tetrahydroquinoline compounds could serve as effective zinc sensors. This application is crucial for biochemical research, especially in cellular analysis where zinc plays a pivotal role in various biological processes (Mikata et al., 2009).
Opioid Receptor Antagonists
Carroll et al. (2005) designed N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines as opioid receptor pure antagonists. Their research presents a novel approach to modulating opioid receptors, potentially offering new pathways for the treatment of addiction and pain management (Carroll et al., 2005).
Catalysis and Chemical Synthesis
He et al. (2017) demonstrated the N-methylation of quinolines using CO2 and H2, catalyzed by Ru-triphos complexes. This methodology highlights the compound's relevance in green chemistry, providing an efficient route for the synthesis of N-methyl-tetrahydroquinolines, important intermediates in organic synthesis (He et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31F3N4O2/c1-32-12-6-7-18-15-19(10-11-22(18)32)23(33-13-3-2-4-14-33)17-30-24(34)25(35)31-21-9-5-8-20(16-21)26(27,28)29/h5,8-11,15-16,23H,2-4,6-7,12-14,17H2,1H3,(H,30,34)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNNJAZWWFLCRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]acetic acid](/img/structure/B2741711.png)
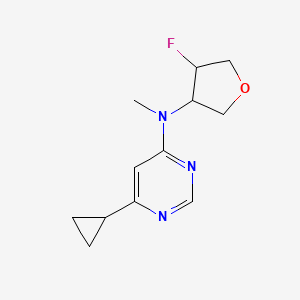
![N-(furan-2-ylmethyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2741713.png)

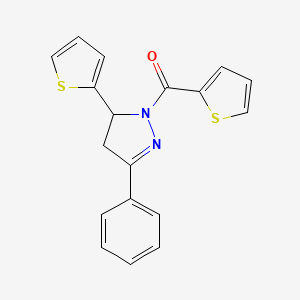
![7-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-phenyltriazolo[4,5-d]pyrimidine](/img/structure/B2741719.png)
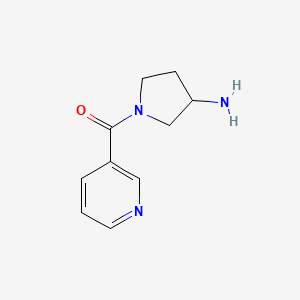
![5-Methylthieno[2,3-d][1,3]thiazol-2-amine](/img/structure/B2741722.png)

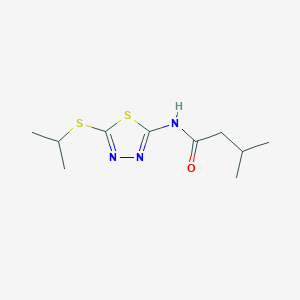
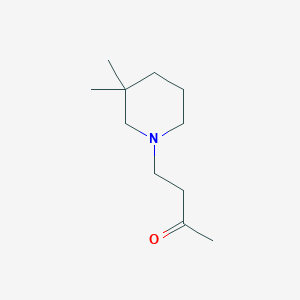
![2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2741730.png)
![2-({2-[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]-2-oxoethyl}sulfanyl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2741731.png)
